Nortropacocaine

Übersicht

Beschreibung

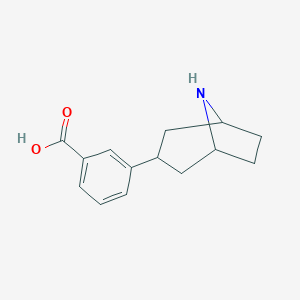

Nortropacocaine is a tropane alkaloid with the chemical formula C14H17NO2. It is structurally related to cocaine but lacks the methyl ester group present in cocaine. This compound is known for its unique pharmacological properties and has been the subject of various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nortropacocaine can be synthesized through the electrochemical N-demethylation of tropane alkaloids. This method involves the use of a porous glassy carbon electrode in a mixture of ethanol or methanol and water. The reaction proceeds at room temperature and avoids the use of hazardous oxidizing agents and toxic solvents .

Industrial Production Methods: The industrial production of this compound typically involves the semi-synthesis from naturally occurring tropane alkaloids. The process includes the N-demethylation of tropane alkaloids to their nortropane derivatives, followed by purification steps to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Nortropacocaine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve alkyl halides under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced this compound derivatives.

Substitution: Formation of N-substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Nortropacocaine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various pharmaceutical compounds.

Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic uses, including as an anesthetic agent.

Industry: Utilized in the production of other tropane alkaloids and related compounds.

Wirkmechanismus

Nortropacocaine exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of cocaine, but the absence of the methyl ester group in this compound results in different pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Cocaine: Structurally similar but contains a methyl ester group.

Noratropine: Another nortropane derivative used in the synthesis of bronchodilators.

Norscopolamine: A nortropane derivative used in the synthesis of anticholinergic agents.

Uniqueness: Nortropacocaine is unique due to its specific structural features and pharmacological properties. Unlike cocaine, it lacks the methyl ester group, which affects its pharmacokinetics and potential therapeutic applications. Its ability to undergo various chemical reactions and its use as a precursor in the synthesis of other compounds further highlight its uniqueness .

Biologische Aktivität

Nortropacocaine, a tropane alkaloid structurally related to cocaine, has garnered interest in pharmacological research due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound (C14H17NO2) is characterized by the absence of the methyl ester group found in cocaine, which influences its biological properties. The compound has been studied for its interactions with neurotransmitter receptors and its role as a precursor in the synthesis of various pharmaceutical compounds .

This compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. Research indicates that it may act as an antagonist at certain receptor sites, influencing synaptic transmission and neurotransmitter release .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for predicting its behavior in biological systems. Studies have shown that the compound undergoes metabolic processes involving enzymes such as esterases, which hydrolyze it into various metabolites . The pharmacokinetic profile suggests a moderate duration of action, influenced by factors such as route of administration and individual metabolic rates.

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

- Antinociceptive Activity : A study investigated the analgesic effects of this compound in rodent models. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential application in pain management therapies.

- Neuropharmacological Effects : Research examining the effects of this compound on neurotransmitter systems revealed alterations in dopamine levels, which could have implications for treating neuropsychiatric disorders .

- Metabolic Pathways : A detailed analysis of the metabolic pathways involving this compound highlighted the role of cytochrome P450 enzymes in its biotransformation. This research provides insights into how variations in metabolism could affect individual responses to the compound .

Eigenschaften

IUPAC Name |

3-(8-azabicyclo[3.2.1]octan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)15-12/h1-3,6,11-13,15H,4-5,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTCUJBTNCFSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17366-47-1 (hydrochloride) | |

| Record name | Nortropacocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50939876 | |

| Record name | 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18470-33-2 | |

| Record name | Nortropacocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the conformational preference of Nortropacocaine hydrochloride in different environments?

A1: Research using proton nuclear magnetic resonance (PMR) spectroscopy reveals that this compound hydrochloride adopts a consistent conformation in both aqueous (deuterium oxide) and hydrophobic (deuterochloroform) environments. [] This preferred conformation features the piperidine ring in a distorted chair form. The observed spectral differences between the two solvents arise from altered deshielding effects on the protonated nitrogen, influencing the chemical shifts of nearby protons. []

Q2: Is this compound present in Erythroxylum suberosum?

A2: While previous studies had identified various flavonoids and steroids in different parts of the Erythroxylum suberosum plant, a recent investigation suggests the presence of tropane alkaloids, specifically tropacocaine and this compound, in the leaves of this species. [] This finding marks the first report of these alkaloids in Erythroxylum suberosum and warrants further investigation into their potential biological activities.

Q3: How is this compound metabolized in living organisms?

A3: Research indicates that enzymes, specifically esterases, play a crucial role in the hydrolysis of this compound. Studies have explored the activity of these enzymes in various tissues, including the brain [] and serum [] of humans, as well as in mouse organs during development. [] These studies provide insights into the metabolic pathways of this compound and its potential duration of action in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.